molecular formula C23H19FN2S B2816954 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439097-59-3

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2816954
CAS No.: 439097-59-3
M. Wt: 374.48
InChI Key: DADYECQBAANNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 439097-59-3) is a cyclopenta[c]pyridine derivative with a 4-fluorobenzylsulfanyl group at position 3 and a 2-methylphenyl substituent at position 1. Its molecular formula is C₂₃H₁₉FN₂S, and it has a molecular weight of 374.48 g/mol . The nitrile (C≡N) group at position 4 is a common pharmacophore in medicinal chemistry, often contributing to metabolic stability and target affinity.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2S/c1-15-5-2-3-6-18(15)22-20-8-4-7-19(20)21(13-25)23(26-22)27-14-16-9-11-17(24)12-10-16/h2-3,5-6,9-12H,4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYECQBAANNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves multiple steps, typically starting with the preparation of the cyclopenta[c]pyridine core This can be achieved through a series of cyclization reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the sulfanyl linkage can participate in redox reactions. The cyclopenta[c]pyridine core provides structural stability and facilitates interactions with specific biological pathways .

Comparison with Similar Compounds

Substituted Benzylsulfanyl Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound 4-Fluorobenzyl, 2-methylphenyl C₂₃H₁₉FN₂S 374.48 439097-59-3 Electron-withdrawing F; XLogP3 ≈ 5.8 (estimated)
3-Fluorobenzyl Analog 3-Fluorobenzyl, 2-methylphenyl C₂₃H₁₉FN₂S 374.48 439096-94-3 Meta-F substitution alters electronic distribution vs. para-F
2-Methylbenzyl Analog 2-Methylbenzyl, phenyl C₂₃H₂₀N₂S 356.49 439096-31-8 Ortho-methyl group increases steric hindrance; purity >90%
Benzylsulfanyl (No F) Benzyl, 2-methylphenyl C₂₃H₂₀N₂S 356.5 439096-81-8 Lower molecular weight; XLogP3 = 5.8

Key Observations :

  • Fluorine Position : The para-fluorine (target compound) maximizes electronic effects compared to meta-fluorine, which may reduce dipole interactions .
  • Methyl vs.

Halogenated and Bulky Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
4-Bromo/Trifluoromethyl Analog 4-Bromophenyl, 3-(trifluoromethyl)benzyl C₂₃H₁₆BrF₃N₂S 489.35 861209-35-0 Bromine adds steric bulk; CF₃ is strongly electron-withdrawing
tert-Butyl Derivatives 4-tert-Butylphenyl, 4-tert-butylbenzyl C₃₀H₃₄N₂S 454.67 861212-90-0 High hydrophobicity; increased steric hindrance

Key Observations :

  • Bromine and CF₃ : The bromophenyl/trifluoromethyl analog (489.35 g/mol) has significantly higher molecular weight, which may reduce solubility but improve target affinity in lipophilic environments .
  • tert-Butyl Groups : The bulky tert-butyl substituents (454.67 g/mol) enhance hydrophobicity (logP) but could limit membrane permeability or metabolic clearance .

Core Modifications

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Piperazine-Modified Analog Piperazine-acetyl, propyl C₁₇H₂₂ClN₃O 335.83 N/A Chloroacetyl group introduces reactivity for further derivatization
Cyclohepta[b]pyridine Analog Cyclohepta[b]pyridine core C₁₈H₁₆N₄O₂S 376.41 361984-48-7 Expanded ring system alters conformational flexibility

Key Observations :

  • Piperazine Linkers : Piperazine-containing analogs (e.g., ) enable modular synthesis but diverge significantly from the cyclopenta[c]pyridine core .

Biological Activity

3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure includes:

  • Fluorobenzyl group : Enhances binding affinity to biological targets.
  • Sulfanyl linkage : May participate in redox reactions.
  • Cyclopenta[c]pyridine core : Provides stability and facilitates interactions with biological pathways.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Reactive Metabolite Formation : The sulfanyl group could lead to the formation of reactive metabolites that interact with cellular macromolecules.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile:

Biological Activity Observation Reference
AntiproliferativeExhibits significant growth inhibition in cancer cell lines.
Enzyme inhibitionPotentially inhibits CYP enzymes, impacting drug metabolism.
CytotoxicityInduces apoptosis in sensitive cancer cells.
Binding AffinityEnhanced interaction with target proteins due to fluorobenzyl substitution.

Case Studies

  • Anticancer Activity :
    A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Enzyme Interaction :
    Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could significantly alter metabolic pathways, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals.
  • Neuroprotective Effects :
    Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, although further research is needed to elucidate these effects fully.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, thiolation of the cyclopenta[c]pyridine core with 4-fluorobenzyl mercaptan under basic conditions (e.g., NaH in DMF) is critical. Reaction optimization should focus on temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for coupling steps) to improve yields. Monitoring via TLC and NMR ensures intermediate purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent connectivity and aromaticity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) using SHELXL refinement to resolve stereoelectronic effects and confirm bond angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.